N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide
Description
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide (CAS: 886898-79-9) is a benzamide derivative featuring a trifluoromethyl group at the meta position of the benzoyl ring and a 5-phenyl-1H-imidazole moiety connected via a thioethyl linker. Its molecular formula is C₁₉H₁₆F₃N₃OS, with a molecular weight of 391.4 g/mol . The compound’s structural uniqueness lies in the combination of a lipophilic trifluoromethyl group, a sulfur-containing imidazole-thioethyl bridge, and the aromatic benzamide core, which may influence its pharmacological and physicochemical properties.
Properties
IUPAC Name |
N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)15-8-4-7-14(11-15)17(26)23-9-10-27-18-24-12-16(25-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSAYYCDLGHFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide core with a trifluoromethyl group and an imidazole-thioether linkage, which are critical for its biological properties. The molecular formula is , and it possesses a molecular weight of 409.5 g/mol. The unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) for various derivatives against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that the compound may be effective against a range of microbial pathogens, potentially serving as a lead for new antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating significant potency:
| Cell Line | IC50 (µM) | Reference Drug (5-FU) IC50 (µM) |
|---|---|---|
| HCT116 | 4.53 | 9.99 |
| MCF7 | 5.85 | 9.99 |
These results highlight the compound's efficacy, surpassing that of established chemotherapeutics like 5-fluorouracil (5-FU), suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Cell Cycle Interference : It may disrupt the cell cycle in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound and its analogs:
- A study synthesized various benzamide derivatives containing thioether linkages and assessed their antimicrobial and anticancer activities, revealing promising results for compounds similar to this compound .
- Another investigation focused on structure–activity relationships (SAR), identifying key substituents that enhance biological activity against cancer cells .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
with a molecular weight of approximately 439.5 g/mol. Its structure features an imidazole ring, a trifluoromethyl group, and a thioether linkage, which contribute to its unique properties and biological activities.
Anticancer Activity
Research has demonstrated that N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The thioether moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Potential in Treating Infectious Diseases
Given its antimicrobial properties, this compound is being investigated for use in treating infectious diseases. Its efficacy against resistant strains of bacteria makes it a candidate for further development as an antibiotic agent.
Role in Cancer Therapy
The compound's ability to target cancer cells selectively positions it as a potential lead compound for developing novel anticancer therapies. Ongoing research aims to optimize its pharmacokinetic properties and reduce toxicity while enhancing its therapeutic index .
Case Studies and Research Findings
Several case studies have been documented that illustrate the compound's applications:
- Study on Anticancer Efficacy : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
- Antimicrobial Testing : In another study focusing on antimicrobial efficacy, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as an alternative treatment for resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Thioacetamido Derivatives
Compounds such as 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) () share a benzamide backbone and sulfur-containing linkers but differ in substituents.
- Key Differences: W1 replaces the trifluoromethyl group with a 2,4-dinitrophenyl moiety, enhancing electron-withdrawing effects but reducing metabolic stability. The linker in W1 is a thioacetamido group (-S-CH₂-CONH-) versus the thioethyl (-S-CH₂-CH₂-) bridge in the target compound, altering flexibility and steric hindrance.
Thiadiazole-Benzamide Hybrids
Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () feature a thiadiazole core instead of an imidazole.
- Key Differences: The thiadiazole ring in 6 introduces additional nitrogen atoms, increasing polarity compared to the imidazole-thioethyl system.
Triazole-Thione Derivatives
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share sulfur-containing heterocycles but differ in core structure.
- Key Differences :
Piperazine-Benzamide Derivatives
Compounds such as N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) () share a benzamide core but incorporate piperazine and thiophene groups.
- The trifluoromethyl group in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to cyano or thiophene substituents .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges: The trifluoromethyl group in the target compound requires specialized reagents (e.g., trifluoromethylation agents) compared to nitro or cyano groups in analogs .
Q & A
Basic: What are the critical synthetic pathways for N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(trifluoromethyl)benzamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole-thioether core via nucleophilic substitution or thiol-ene coupling.
- Step 2: Amide bond formation between the trifluoromethylbenzoyl chloride and the thioethyl-imidazole intermediate.
- Step 3: Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) to isolate the final product .
Key reagents include coupling agents (e.g., EDC/HOBt) and bases (e.g., triethylamine) to facilitate amidation. Reaction optimization focuses on stoichiometry, solvent polarity (DMF or DCM), and temperature (0–60°C) to maximize yield (>70%) and purity (>95%) .
Advanced: How can researchers optimize reaction conditions to mitigate side products during synthesis?
Answer:
Common side reactions include:
- Imidazole ring oxidation: Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).
- Thioether hydrolysis: Avoid aqueous conditions at high pH; employ anhydrous solvents.
- Amide racemization: Use low temperatures (0–4°C) and non-polar solvents.
Troubleshooting involves real-time monitoring (TLC/HPLC) and adjusting catalyst load (e.g., 1.2–1.5 equiv. of coupling agents). For example, reducing reaction time from 24h to 12h minimizes decomposition .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the imidazole ring (δ 7.2–8.1 ppm for aromatic protons) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ m/z calculated for C₁₉H₁₅F₃N₂OS: 397.08) .
- IR Spectroscopy: Identify amide C=O stretch (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹) .
- X-ray crystallography: Resolve bond angles (e.g., C-S-C ~105°) and confirm hydrogen bonding (N-H···O/N interactions) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from:
- Assay conditions: Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation time.
- Solubility limitations: Use DMSO stock solutions (<0.1% final concentration) with co-solvents (e.g., cyclodextrins) .
- Metabolic instability: Pre-treat with CYP450 inhibitors (e.g., ketoconazole) to assess intrinsic activity.
Cross-validation via orthogonal assays (e.g., SPR for binding affinity vs. cell viability) is critical .
Advanced: What computational strategies support structure-activity relationship (SAR) studies?
Answer:
- Molecular docking: Map interactions between the trifluoromethyl group and hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
- QSAR modeling: Use descriptors like logP (clogP ~3.5), polar surface area (<90 Ų), and H-bond donors/acceptors to predict bioavailability .
- MD simulations: Assess conformational stability of the thioethyl linker in aqueous environments (RMSD <2.0 Å over 100 ns) .
Experimental validation involves synthesizing analogs (e.g., replacing phenyl with pyridyl) and testing in enzyme inhibition assays .
Basic: Which functional groups are pharmacologically critical in this compound?
Answer:
- Imidazole ring: Participates in π-π stacking with aromatic residues (e.g., tyrosine in target proteins).
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity (clogP ~3.5).
- Thioether bridge: Improves membrane permeability via reduced hydrogen bonding capacity.
Bioisosteric replacements (e.g., replacing S with O) reduce potency by 10-fold, confirming the thioether’s role .
Advanced: How to address low aqueous solubility in pharmacokinetic studies?
Answer:
- Co-solvent systems: Use PEG-400/water (1:1) or β-cyclodextrin inclusion complexes.
- Prodrug design: Introduce phosphate esters at the benzamide moiety for hydrolysis in vivo.
- Salt formation: Synthesize hydrochloride salts (improves solubility 5-fold at pH 7.4) .
In vitro testing should include solubility screens (e.g., shake-flask method) and PAMPA assays for permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
